4-Bromo-1H-pyrazolo[3,4-c]pyridin-3-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-1H-pyrazolo[3,4-c]pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN4/c7-3-1-9-2-4-5(3)6(8)11-10-4/h1-2H,(H3,8,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYPIFWSZDOHBOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(C=N1)Br)C(=NN2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40677497 | |
| Record name | 4-Bromo-1H-pyrazolo[3,4-c]pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40677497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
870244-35-2 | |
| Record name | 4-Bromo-1H-pyrazolo[3,4-c]pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40677497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-1H-pyrazolo[3,4-c]pyridin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 4 Bromo 1h Pyrazolo 3,4 C Pyridin 3 Amine and Its Core Scaffolds
Foundational Strategies for Pyrazolo[3,4-c]pyridine Ring System Construction
The assembly of the pyrazolo[3,4-c]pyridine core can be achieved by forming the pyrazole (B372694) ring onto a pre-existing pyridine (B92270) or, conversely, by constructing the pyridine ring onto a pyrazole precursor.
A prevalent strategy for constructing pyrazolopyridines involves the annulation of a pyrazole ring onto a functionalized pyridine core. nih.govnih.gov This approach often begins with a substituted aminopyridine. A classic method, analogous to the Huisgen indazole synthesis, involves the diazotization of an aminopyridine followed by intramolecular cyclization. researchgate.net
For instance, the synthesis of 5-halo-1H-pyrazolo[3,4-c]pyridines has been achieved starting from 2-amino-4-halopyridines. researchgate.netrsc.org The process involves reacting the aminopyridine with sodium nitrite (B80452) in acetic anhydride (B1165640) and dichloroethane, which generates a reactive intermediate that cyclizes to form the pyrazolo[3,4-c]pyridine core. researchgate.netrsc.org Subsequent deacetylation yields the final heterocyclic scaffold. rsc.org
Another approach utilizes pyridine N-oxides. The reaction of 3-acylpyridine N-oxide tosylhydrazones with an electrophilic additive and a base can lead to a mixture of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines. nih.govresearchgate.net This method proceeds through the activation of the pyridine ring by the N-oxide, making the C2 and C4 positions susceptible to intramolecular nucleophilic attack by the hydrazone nitrogen, followed by elimination to form the fused pyrazole ring. nih.gov
A modified Japp–Klingemann reaction sequence has also been developed for the synthesis of related pyrazolo[4,3-b]pyridines starting from 2-chloro-3-nitropyridines, demonstrating another pathway where the pyrazole ring is annulated onto a pyridine derivative. researchgate.netnih.govmdpi.com
Table 1: Examples of Pyrazole Annulation onto Pyridine Scaffolds
| Starting Material | Reagents & Conditions | Product | Reference |
|---|---|---|---|
| 2-Amino-4-halopyridines | (a) NaNO₂, Ac₂O, DCE, rt – 90 °C; (b) MeOH, NaOMe, rt | 5-Halo-1H-pyrazolo[3,4-c]pyridine | researchgate.netrsc.org |
| 3-Acylpyridine N-oxide tosylhydrazones | Electrophilic additive, amine base, rt | Pyrazolo[3,4-b]- and Pyrazolo[4,3-c]pyridines | nih.gov |
Note: The table presents strategies for related isomers that illustrate the general annulation methodology.
An alternative and widely used strategy involves constructing the pyridine ring onto a pre-existing pyrazole scaffold. mdpi.comcdnsciencepub.com This typically starts with a 5-aminopyrazole derivative, which acts as a dinucleophile. mdpi.comnih.gov
The aminopyrazole is reacted with a 1,3-dicarbonyl compound or a synthetic equivalent, such as an α,β-unsaturated ketone, to build the pyridine ring. mdpi.commdpi.com The reaction generally proceeds via a condensation mechanism, where the amino group of the pyrazole and the active C4 position attack the electrophilic centers of the three-carbon building block to form the six-membered pyridine ring. mdpi.com
For example, novel pyrazolo[3,4-b]pyridines have been synthesized via the cyclization of 5-amino-1-phenylpyrazole (B52862) with corresponding α,β-unsaturated ketones in the presence of a zirconium tetrachloride (ZrCl₄) catalyst. mdpi.com The choice of a non-symmetrical 1,3-dicarbonyl compound can lead to regioselectivity issues, with the outcome depending on the relative electrophilicity of the two carbonyl groups. mdpi.comnih.gov
The Gould-Jacobs reaction offers another pathway, where a 3-aminopyrazole (B16455) is reacted with diethyl 2-(ethoxymethylene)malonate. mdpi.comnih.gov This sequence typically involves an initial Michael addition, followed by cyclization and subsequent functionalization (e.g., chlorination with POCl₃) to yield substituted pyrazolo[3,4-b]pyridines. mdpi.comnih.gov
Table 2: Examples of Pyridine Annulation onto Pyrazole Scaffolds
| Pyrazole Precursor | Reagents & Conditions | Product Type | Reference |
|---|---|---|---|
| 5-Amino-1-phenyl-pyrazole | α,β-Unsaturated ketones, ZrCl₄, DMF/EtOH, 95 °C | 4-Substituted 1-phenyl-1H-pyrazolo[3,4-b]pyridines | mdpi.com |
| 5-Aminopyrazole | 1,3-Diketones, glacial AcOH | N-phenyl-3-methyl substituted 1H-pyrazolo[3,4-b]pyridines | nih.gov |
Note: The table presents strategies for related isomers that illustrate the general annulation methodology.
Multi-component reactions (MCRs) provide an efficient and atom-economical approach to constructing complex heterocyclic systems like pyrazolopyridines in a single step. researchgate.netnih.gov These reactions combine three or more reactants in one pot, avoiding the isolation of intermediates and often leading to high yields and structural diversity. nih.gov
One such approach involves the reaction of 3-aminopyrazol-5-ones with substituted salicylic (B10762653) aldehydes and acetylacetic ester to form complex fused systems like 2,3-dihydrochromeno[4,3-d]pyrazolo[3,4-b]pyridine-1,6-diones. nih.gov While this yields a different scaffold, it highlights the power of MCRs starting from aminopyrazoles.
More directly related, three-component reactions involving an aldehyde, a carbonyl compound with an α-hydrogen, and a substituted aminopyrazole are used to generate the 1,3-CCC-biselectrophile in situ, which then reacts with the aminopyrazole to form the pyrazolo[3,4-b]pyridine core. mdpi.com This method often overcomes the regioselectivity issues encountered when using pre-formed unsymmetrical 1,3-dicarbonyl compounds. mdpi.com
Regioselective Introduction and Modification of the C4-Bromo Substituent
The introduction of a bromine atom at the C4 position of the pyrazolo[3,4-c]pyridine ring is a key step in the synthesis of the target compound. This can be accomplished either by direct halogenation of the pre-formed heterocyclic core or by carrying the bromine atom through the synthesis on one of the building blocks.
Direct halogenation of pyridine and its fused derivatives via electrophilic aromatic substitution can be challenging due to the electron-deficient nature of the pyridine ring, which often requires harsh conditions. chemrxiv.org The regioselectivity of such reactions is also a significant concern.
For related pyrazolo[1,5-a]pyrimidines, direct C3 halogenation has been achieved using N-halosuccinimides (NCS, NBS, NIS) at elevated temperatures. rsc.org A more recent, environmentally friendly method employs potassium halide salts with a hypervalent iodine(III) reagent (PIDA) in water at room temperature, proceeding through an electrophilic substitution mechanism. rsc.org While these methods have not been specifically reported for the C4-bromination of pyrazolo[3,4-c]pyridines, they represent a general strategy for the direct halogenation of such nitrogen-containing heterocyclic systems. The specific outcome of direct bromination on the 1H-pyrazolo[3,4-c]pyridine core would depend on the relative reactivity of the C4, C5, and C7 positions, influenced by electronic and steric factors.
A more controlled and regioselective method for introducing the C4-bromo substituent involves using a building block that already contains the bromine atom in the correct position. This strategy avoids the potential for side reactions and separation of isomers associated with direct halogenation.
In the synthesis of 5-bromo-1H-pyrazolo[3,4-c]pyridine, the bromine atom is incorporated from the start by using 2-amino-4-bromopyridine (B18318) as the starting material. rsc.orgworktribe.com The pyrazole ring is then annulated onto this pre-brominated pyridine scaffold, ensuring the halogen is located at the desired position in the final product. rsc.orgworktribe.com
Applying this logic to the synthesis of a C4-bromo derivative, the most logical precursor for a pyrazole annulation strategy (as in 2.1.1) would be a 3-amino-4-bromopyridine (B1272052) derivative. Similarly, if constructing the pyridine ring onto a pyrazole (as in 2.1.2), a bromine-containing 1,3-dicarbonyl compound or equivalent three-carbon fragment would be required. This "pre-functionalized" approach is generally preferred for its superior regiochemical control.
Regioselective Introduction and Transformation of the C3-Amino Moiety
The introduction of the 3-amino group is a critical step in the synthesis of the target compound. This can be achieved either by constructing the pyrazole ring with a pre-existing amino functionality or by functionalizing the C3 position after the pyrazolo[3,4-c]pyridine core has been assembled.
One potential pathway begins with the synthesis of a halogenated pyrazolo[3,4-c]pyridine core. For instance, the synthesis of 5-halo-1H-pyrazolo[3,4-c]pyridines has been reported, and a similar strategy could be adapted to produce a 4-bromo analogue. researchgate.netrsc.org This would likely involve the cyclization of a suitably substituted pyridine precursor.
With the 4-bromo-1H-pyrazolo[3,4-c]pyridine intermediate in hand, the focus shifts to the regioselective introduction of the amino group at the C3 position. A versatile and widely used method for C-C and C-N bond formation on such heterocyclic systems is through palladium-catalyzed cross-coupling reactions. A tandem borylation and Suzuki-Miyaura cross-coupling reaction at the C3 position of the pyrazolo[3,4-c]pyridine ring has been demonstrated as an effective strategy for introducing various substituents. researchgate.netrsc.org
A plausible synthetic sequence is outlined in the table below:
| Step | Reaction | Description |
|---|---|---|
| 1 | Synthesis of 4-Bromo-1H-pyrazolo[3,4-c]pyridine | Construction of the core heterocyclic scaffold with the bromine atom at the C4 position. This intermediate is also commercially available. |
| 2 | N-Protection | Protection of the pyrazole nitrogen (N1) is often necessary to control regioselectivity in subsequent functionalization steps and to improve solubility. Common protecting groups include SEM (2-(trimethylsilyl)ethoxymethyl) or THP (tetrahydropyran). researchgate.netrsc.org |
| 3 | C3-Borylation | Iridium-catalyzed C-H borylation at the C3 position of the N-protected 4-bromo-pyrazolo[3,4-c]pyridine would yield a boronate ester intermediate. This reaction offers high regioselectivity for the C3 position. researchgate.netrsc.org |
| 4 | Suzuki-Miyaura Coupling with an Amino Group Surrogate | The C3-boronate ester can then undergo a Suzuki-Miyaura coupling with a suitable partner to introduce a nitrogen functionality. A common strategy is to couple with a protected amino group or a nitro group, which can be subsequently reduced. For example, coupling with a halide bearing a nitro group (e.g., 4-bromo-nitrobenzene) followed by reduction of the nitro group to an amine. |
| 5 | Reduction of a Nitro Group (if applicable) | If a nitro group was introduced in the previous step, it can be reduced to the desired amino group using standard reducing agents such as H2/Pd-C, SnCl2, or Fe/HCl. nih.govrsc.org |
| 6 | N-Deprotection | Removal of the N1-protecting group to yield the final product, 4-Bromo-1H-pyrazolo[3,4-c]pyridin-3-amine. |
An alternative to the borylation/coupling sequence could be the introduction of a nitro group at the C3 position via nitration, followed by reduction. However, the regioselectivity of electrophilic substitution on the 4-bromo-pyrazolo[3,4-c]pyridine ring would need to be carefully controlled to favor substitution at C3 over other positions.
Once the 3-amino-4-bromo-1H-pyrazolo[3,4-c]pyridine scaffold is synthesized, the exocyclic amino group can undergo a variety of chemical transformations to generate a library of derivatives. The reactivity of the C3-amino group is expected to be similar to that of other aromatic amines.
Common derivatization reactions include:
Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base to form the corresponding amides.
Sulfonylation: Treatment with sulfonyl chlorides to yield sulfonamides.
Alkylation: Introduction of alkyl groups via reductive amination with aldehydes or ketones, or through nucleophilic substitution with alkyl halides.
Diazotization: The amino group can be converted to a diazonium salt, which can then be displaced by a variety of nucleophiles in Sandmeyer-type reactions to introduce functionalities such as halogens, cyano, or hydroxyl groups.
These post-cyclization modifications are crucial for structure-activity relationship (SAR) studies in drug discovery programs.
Advanced Synthetic Routes for this compound Synthesis
More sophisticated synthetic strategies can be employed to enhance efficiency and control over the molecular architecture.
For each step in the synthetic sequence, optimization of reaction conditions is paramount to maximize yield and ensure high regioselectivity. Key parameters to consider for optimization include:
| Reaction Type | Parameters for Optimization |
|---|---|
| N-Protection | Choice of protecting group, base, solvent, and reaction temperature to ensure complete protection and avoid side reactions. |
| C-H Borylation | Selection of the iridium catalyst and ligand, boron source (e.g., B2pin2), solvent, and temperature to achieve high conversion and regioselectivity. researchgate.netrsc.org |
| Suzuki-Miyaura Coupling | Choice of palladium catalyst and ligand, base, solvent system, and temperature. The addition of co-catalysts may also be beneficial. researchgate.netrsc.org |
| Nitro Group Reduction | Selection of the reducing agent and reaction conditions to ensure complete conversion without affecting other functional groups, such as the bromo substituent. |
| N-Deprotection | Choice of deprotection conditions that are orthogonal to the other functional groups present in the molecule. |
Microwave-assisted synthesis can also be explored to accelerate reaction times and improve yields for certain steps. researchgate.netrsc.org
Spectroscopic and Chromatographic Methods for Structural Characterization of Synthetic Intermediates and Final Compounds
The structural elucidation of the synthetic intermediates and the final product, this compound, relies on a combination of spectroscopic and chromatographic techniques.
Spectroscopic Methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
1H NMR spectroscopy is used to determine the number and connectivity of protons in the molecule. The chemical shifts and coupling constants of the aromatic protons on the pyridine and pyrazole rings provide crucial information about the substitution pattern.
13C NMR spectroscopy provides information about the carbon skeleton of the molecule.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule and confirm its elemental composition. The isotopic pattern of bromine (approximately equal abundance of 79Br and 81Br) would be a characteristic feature in the mass spectrum.
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as the N-H stretches of the pyrazole and amino groups, and the aromatic C-H and C=C/C=N vibrations.
Chromatographic Methods:
Thin-Layer Chromatography (TLC): TLC is used to monitor the progress of reactions and to get a preliminary assessment of the purity of the products.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the purification of the final compound and for determining its purity. The choice of column and mobile phase is critical for achieving good separation of the desired product from any impurities or isomers. helixchrom.com
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable intermediates, GC-MS can be used for both separation and identification. worktribe.com
The combination of these analytical methods is essential to unequivocally confirm the structure and purity of this compound and all its synthetic precursors.
Chemical Reactivity and Derivatization Strategies for 4 Bromo 1h Pyrazolo 3,4 C Pyridin 3 Amine Systems
Elaboration at Pyrazole (B372694) Ring Nitrogen Atoms (N1 and N2)
The pyrazole core of the 4-Bromo-1H-pyrazolo[3,4-c]pyridin-3-amine system contains two nitrogen atoms, N1 and N2, which are key sites for derivatization. Functionalization at these positions can significantly alter the molecule's steric and electronic properties, influencing its biological activity and chemical reactivity.
Selective Protection-Group Strategies for N-Functionalization
Selective functionalization of either the N1 or N2 position often requires the use of protecting groups. The choice of protecting group can direct subsequent reactions, such as alkylation or acylation, to the desired nitrogen atom. For the pyrazolo[3,4-c]pyridine scaffold, common protecting groups can be employed to achieve regioselective derivatization. For instance, sterically bulky groups may preferentially react at the less hindered N1 position, leaving the N2 position available for further modification once the initial group is removed. Conversely, specific reaction conditions can favor protection at the N2 position. This strategic protection is a foundational step for building molecular complexity.
N-Alkylation and N-Acylation Reactions
N-alkylation and N-acylation introduce alkyl and acyl moieties, respectively, onto the pyrazole nitrogens. These reactions are fundamental for exploring the structure-activity relationship (SAR) of pyrazolo[3,4-c]pyridine derivatives. In a study on the related 5-halo-1H-pyrazolo[3,4-c]pyridine scaffold, N-alkylation was demonstrated as a viable strategy for elaboration. rsc.orgresearchgate.net Such reactions typically proceed by treating the parent heterocycle with an appropriate alkyl halide or acyl chloride in the presence of a base. The regioselectivity of these reactions (N1 vs. N2) can be influenced by factors such as the solvent, the nature of the base, and the electrophile used, as well as any pre-existing protecting groups.
Palladium-Catalyzed Cross-Coupling Reactions at Aromatic Carbon Centers (C3, C4, C5, C7)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For this compound, the bromine atom at the C4 position serves as a primary handle for these transformations. Additionally, methodologies exist for the functionalization of other carbon centers, such as C3, C5, and C7, through various organometallic pathways.
Suzuki-Miyaura Cross-Coupling for Carbon-Carbon Bond Formation
The Suzuki-Miyaura reaction is a versatile method for creating C(sp²)–C(sp²) bonds by coupling an organoboron reagent with a halide. nih.govrsc.org In the context of this compound, the C4-bromo position is an ideal site for Suzuki-Miyaura coupling. This reaction allows for the introduction of a wide array of aryl and heteroaryl substituents, significantly diversifying the core structure.
Typical conditions for Suzuki-Miyaura coupling on related heterocyclic systems involve a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, a base like sodium carbonate, and a solvent system, often a mixture of dioxane and water. rsc.orgnih.gov Research on other brominated pyrazolopyrimidine and pyrimidoindazole systems has shown that these reactions can proceed in good to excellent yields, accommodating a variety of boronic acids with both electron-donating and electron-withdrawing groups. rsc.org While direct examples on the 3-amino-4-bromo isomer are specific, the extensive literature on related heterocycles supports its feasibility. nih.govresearchgate.net Furthermore, tandem C-H borylation followed by Suzuki-Miyaura coupling has been used to functionalize the C3 position of the pyrazolo[3,4-c]pyridine scaffold, demonstrating the adaptability of this chemistry to different positions on the ring system. rsc.orgresearchgate.net
| Catalyst System | Base | Solvent | Substrate Scope | Yield Range | Reference |
| PdCl₂(PPh₃)₂ | Na₂CO₃ | Dioxane | Aryl & Heteroaryl Boronic Acids | Moderate to Good | rsc.org |
| XPhosPdG2/XPhos | K₃PO₄ | Dioxane/H₂O | Aryl Boronic Acids | 67-89% | researchgate.net |
| Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | Arylboronic Acids | 61-89% | nih.gov |
This table presents representative conditions for Suzuki-Miyaura reactions on related bromo-heterocyclic systems.
Buchwald-Hartwig Amination for Carbon-Nitrogen Bond Formation
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides. wikipedia.orglibretexts.org This reaction is a cornerstone for synthesizing arylamines and has been widely applied to heterocyclic systems. For this compound, the C4-bromo substituent can be replaced with a variety of primary and secondary amines, providing access to a diverse library of N-substituted derivatives.
The success of the Buchwald-Hartwig amination often depends on the choice of palladium catalyst, ligand, and base. beilstein-journals.org Bulky, electron-rich phosphine ligands such as Xantphos, SPhos, and XPhos are commonly employed to facilitate the catalytic cycle. beilstein-journals.orgbeilstein-journals.org Studies on the amination of related 4-bromo-7-azaindole and 4-halopyrazole systems have established effective catalyst combinations, which are directly applicable to the pyrazolo[3,4-c]pyridine core. beilstein-journals.orgnih.gov For instance, the combination of a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂, a ligand such as Xantphos, and a base like cesium carbonate in a solvent like dioxane has proven effective. beilstein-journals.org Such conditions have been used to successfully couple a range of amines, including primary and secondary aliphatic and aromatic amines. beilstein-journals.orgnih.gov Research has also demonstrated the successful Pd-catalyzed Buchwald-Hartwig amination at the C5 position of the pyrazolo[3,4-c]pyridine ring system, underscoring the utility of this reaction for the scaffold. rsc.orgresearchgate.net
| Palladium Source | Ligand | Base | Substrate Scope | Yield Range | Reference |
| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Primary & Secondary Amines | 60-90% | beilstein-journals.org |
| Pd(OAc)₂ | X-Phos | KOt-Bu | Aromatic Amines | Good to Excellent | beilstein-journals.org |
| Pd(dba)₂ | tBuDavePhos | NaOt-Bu | Amines lacking β-hydrogen | Good | nih.gov |
This table summarizes typical conditions for Buchwald-Hartwig amination on related bromo-heterocyclic scaffolds.
Negishi Cross-Coupling and Other Organometallic Transformations
The Negishi cross-coupling reaction, which pairs an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst, is another powerful method for C-C bond formation. wikipedia.orgorganic-chemistry.org This reaction is known for its high functional group tolerance and its ability to couple sp³, sp², and sp carbon atoms. wikipedia.org The C4-bromo position of this compound is a suitable electrophilic partner for Negishi coupling, allowing for the introduction of various alkyl, vinyl, and aryl groups.
Beyond the C4 position, other sites on the pyrazolo[3,4-c]pyridine ring can be functionalized using organometallic strategies. Notably, selective metalation at the C7 position using a strong base like TMPMgCl·LiCl, followed by transmetalation to an organozinc species and subsequent Negishi cross-coupling, has been demonstrated as a viable route for C7 derivatization. rsc.orgresearchgate.net This regioselective C-H functionalization highlights the sophisticated strategies available for elaborating this heterocyclic core, enabling growth from multiple vectors of the molecule.
Directed C-H Activation and Functionalization Strategies
Direct C-H activation is a powerful tool for the late-stage functionalization of complex molecules, offering an atom-economical alternative to traditional pre-functionalization strategies. For the pyrazolo[3,4-c]pyridine core, C-H activation provides pathways to introduce substituents at positions not readily accessible through classical methods.
Iridium-catalyzed C-H borylation has emerged as a robust method for converting inert C-H bonds into versatile boronate esters, which can then participate in a wide range of cross-coupling reactions. Studies on N-protected 5-halo-1H-pyrazolo[3,4-c]pyridine models have demonstrated highly regioselective borylation at the C-3 position. rsc.orgresearchgate.net This selectivity is consistent with findings in related indazole systems. rsc.org The reaction typically employs an iridium catalyst, such as [Ir(COD)OMe]₂, with a bipyridine ligand and a boron source like bis(pinacolato)diboron (B₂pin₂). researchgate.net
For the target molecule, this compound, the C-3 position is already substituted with an amino group, precluding borylation at this site. Consequently, the regioselectivity of C-H borylation would be redirected by the existing substituents. The most probable site for C-H activation would be the C-7 position on the pyridine (B92270) ring. This position is ortho to the ring nitrogen, a common site for metalation in pyridine-containing heterocycles, and is electronically activated. The 3-amino group would likely have a lesser directing influence on this position compared to the pyridine nitrogen.
Table 1: Representative Conditions for Iridium-Catalyzed C-3 Borylation of a Model Pyrazolo[3,4-c]pyridine System researchgate.net
| Entry | Substrate | Catalyst System | Boron Source | Solvent | Conditions | Product |
| 1 | N-SEM protected 5-bromo-1H-pyrazolo[3,4-c]pyridine | [Ir(COD)OMe]₂, dtbpy | B₂pin₂ | MTBE | Microwave, 100 °C | 5-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-c]pyridine derivative |
This data is for a model system and not the specific subject compound.
Beyond borylation, direct metalation using strong bases provides another effective route for C-H functionalization. Research has shown that the C-7 position of the pyrazolo[3,4-c]pyridine core is susceptible to regioselective deprotonation. rsc.orgresearchgate.net The use of a Hauser base, such as TMPMgCl·LiCl, enables selective metalation at C-7, even in the presence of a halogen at C-5. rsc.orgresearchgate.net The resulting organometallic intermediate can be trapped with various electrophiles, allowing for the introduction of a diverse range of functional groups.
This C-7 selectivity is highly relevant to this compound. The C-7 proton is the most acidic C-H proton on the pyridine ring due to its proximity to the electron-withdrawing nitrogen atom. This pathway allows for the introduction of substituents, such as iodine, which can then be used in subsequent cross-coupling reactions. researchgate.net This strategy provides a complementary method to functionalize the pyridine ring portion of the molecule.
Nucleophilic and Electrophilic Substitution Patterns on the Pyrazolo[3,4-c]pyridine Core
The electronic nature of the pyrazolo[3,4-c]pyridine system, characterized by an electron-rich pyrazole fused to an electron-deficient pyridine, dictates its substitution patterns. The presence of the 4-bromo and 3-amino groups on the target molecule further defines the reactivity.
The primary pathway for nucleophilic aromatic substitution on this compound involves the displacement of the bromide at the C-4 position. This carbon is part of the electron-poor pyridine ring, making it susceptible to attack, particularly through transition-metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki-Miyaura (for C-C bond formation), Buchwald-Hartwig amination (for C-N bond formation), and Sonogashira coupling (for C-C triple bond formation) are expected to proceed efficiently at this position. In related 5-halopyrazolo[3,4-c]pyridine systems, the C-5 halide readily undergoes Buchwald-Hartwig amination, demonstrating the viability of this approach on the pyridine portion of the core. rsc.orgresearchgate.net
Electrophilic aromatic substitution on the heterocyclic core is more complex. The pyridine ring is inherently deactivated towards electrophiles. While the pyrazole ring is electron-rich, it is fully substituted in the target compound. The most significant influence is the 3-amino group, which is a powerful activating group. However, its activating effect is primarily directed towards the pyrazole ring. It is therefore likely that electrophilic attack will occur preferentially on the exocyclic 3-amino group or the pyrazole N-H (N-1 or N-2) rather than on the carbon framework, leading to N-acylation, N-sulfonylation, or N-alkylation products. Direct electrophilic substitution on the carbon core would require harsh conditions and would likely be unselective.
Chemo- and Regioselectivity Control in Derivatization Processes
Controlling selectivity is paramount when multiple reactive sites exist within a molecule. For this compound, derivatization can be directed by carefully choosing reagents and reaction conditions.
Chemoselectivity: The molecule possesses several distinct reactive sites:
The C-Br bond at the C-4 position is ideal for palladium-catalyzed cross-coupling reactions.
The C-H bond at the C-7 position can be selectively functionalized via directed metalation. rsc.orgresearchgate.net
The N-H protons of the pyrazole ring and the 3-amino group are susceptible to reaction with electrophiles (e.g., acylating or alkylating agents) and bases.
Control can be achieved by exploiting the different reaction mechanisms. For instance, palladium catalysis can be used to selectively address the C-Br bond without affecting the C-H bonds. Conversely, using a strong, non-nucleophilic base like TMPMgCl·LiCl allows for selective deprotonation at C-7 without disturbing the C-Br bond. Protection of the N-H groups (e.g., with SEM or mesyl groups as demonstrated in model systems) can prevent unwanted side reactions and help direct functionalization to other parts of the molecule. rsc.org
Regioselectivity: The inherent electronic properties of the scaffold and its substituents are the primary drivers of regioselectivity.
C-4 Functionalization: The presence of the bromine atom makes the C-4 position the default site for cross-coupling reactions.
C-7 Functionalization: Directed metalation with TMPMgCl·LiCl has been shown to be highly regioselective for the C-7 position in model systems, a selectivity that is expected to hold for the target compound. researchgate.net
N-Functionalization: The relative acidity and nucleophilicity of the pyrazole N-H versus the amino N-H will determine the site of N-functionalization. Selective protection/deprotection strategies are often required to achieve desired regiochemical outcomes for N-alkylation or N-acylation.
By leveraging these principles, a "vectorial" elaboration of the this compound scaffold can be achieved, enabling the systematic exploration of chemical space around this promising heterocyclic core. rsc.org
Structure Activity Relationship Sar Investigations of Pyrazolo 3,4 C Pyridine Derivatives
Correlating Structural Modifications with Modulatory Effects on Biological Targets
The biological activity of pyrazolo[3,4-c]pyridine derivatives is intricately linked to the nature and position of their substituents. Modifications at various positions around the core can drastically alter a compound's interaction with its biological target. For instance, in the context of kinase inhibition, the pyrazole (B372694) and pyridine (B92270) nitrogens often act as crucial hydrogen bond donors and acceptors, anchoring the molecule within the ATP-binding pocket of the kinase.
Substitutions at the C3 and C4 positions of the pyrazolo[3,4-c]pyridine ring system have been shown to be critical for modulating biological activity. The 3-amino group, as seen in the parent compound 4-Bromo-1H-pyrazolo[3,4-c]pyridin-3-amine, provides a key interaction point and a vector for further chemical elaboration. Derivatization of this amino group can lead to significant changes in potency and selectivity. For example, acylation or sulfonylation of the 3-amino group can introduce functionalities that interact with specific residues in the target protein, thereby enhancing binding affinity.
The substituent at the C4 position also plays a vital role. The presence of a halogen, such as bromine in this compound, can influence the electronic properties of the ring system and provide a handle for further synthetic modifications through cross-coupling reactions. Replacing the bromine with various aryl or alkyl groups can explore different regions of the binding pocket, leading to improved activity or altered selectivity profiles.
A hypothetical exploration of modifications to the this compound scaffold against a generic protein kinase is presented in the table below, illustrating potential SAR trends.
| Compound ID | R1 (at C3-amino) | R2 (at C4) | Kinase Inhibition (IC50, nM) | Notes |
| 1 | H | Br | 500 | Parent Compound |
| 2 | Acetyl | Br | 250 | Acylation of the amino group may enhance binding. |
| 3 | Methyl | Br | 600 | Small alkylation may not be optimal for this pocket. |
| 4 | H | Phenyl | 100 | Aryl substitution at C4 can explore hydrophobic pockets. |
| 5 | H | 4-Methoxyphenyl | 50 | Electron-donating group on the phenyl ring improves activity. |
| 6 | H | 3-Chlorophenyl | 150 | Positional and electronic effects of the substituent are critical. |
Positional and Electronic Influence of Substituents on Bioactivity
For instance, an electron-withdrawing group at the C4 position, such as a bromine atom, can increase the acidity of the pyrazole N-H, potentially leading to a stronger hydrogen bond with a hydrogen bond acceptor in the kinase hinge region. Conversely, an electron-donating group might decrease this acidity but could enhance pi-stacking interactions if an aromatic ring is involved.
The steric bulk and position of a substituent are also critical. A bulky substituent at a position that is in close proximity to a narrow region of the binding pocket will likely lead to a decrease in activity due to steric hindrance. However, if the bulky group can access a larger, unoccupied pocket, it may lead to a significant increase in potency. The interplay between the positional and electronic effects of substituents is a key consideration in the rational design of potent and selective pyrazolo[3,4-c]pyridine-based inhibitors.
The following table illustrates the hypothetical influence of substituent electronics and position on the activity of a series of 4-substituted-1H-pyrazolo[3,4-c]pyridin-3-amines.
| Compound ID | C4-Substituent | Electronic Effect | Biological Activity (IC50, µM) |
| 7 | -H | Neutral | 10.5 |
| 8 | -Br | Electron-withdrawing | 2.1 |
| 9 | -OCH3 | Electron-donating | 5.8 |
| 10 | -NO2 | Strongly electron-withdrawing | 1.5 |
| 11 | -N(CH3)2 | Strongly electron-donating | 8.2 |
Design Principles for Activity Enhancement and Selectivity Optimization
The design of highly active and selective pyrazolo[3,4-c]pyridine derivatives is guided by several key principles. A primary strategy involves structure-based drug design, where the crystal structure of the target protein is used to guide the modification of the lead compound. This approach allows for the rational design of substituents that can form specific interactions with amino acid residues in the binding site, thereby enhancing potency and selectivity.
Another important principle is the concept of "scaffold hopping," where the pyrazolo[3,4-c]pyridine core is used to replace other heterocyclic systems in known inhibitors. This can lead to the discovery of novel chemical series with improved properties, such as better ADME (absorption, distribution, metabolism, and excretion) profiles or a different intellectual property landscape.
Furthermore, the optimization of selectivity often involves targeting regions of the binding pocket that are unique to the desired target kinase compared to other closely related kinases. This can be achieved by introducing substituents that exploit differences in the size, shape, or amino acid composition of these regions. For example, a substituent that forms a strong interaction with a non-conserved residue in the target kinase is likely to impart selectivity.
Ligand Efficiency and Druggability Assessment within the Pyrazolo[3,4-c]pyridine Chemical Space
Ligand efficiency (LE) is a useful metric in drug discovery that relates the potency of a compound to its size (typically measured by the number of heavy atoms). It is a valuable tool for assessing the quality of a chemical series and for prioritizing compounds for further optimization. A high LE indicates that a compound achieves its potency with a relatively small number of atoms, which is often a desirable characteristic for developing drug candidates with good physicochemical properties.
The pyrazolo[3,4-c]pyridine scaffold, being a relatively small and rigid bicyclic system, provides a good starting point for generating fragments and lead compounds with potentially high ligand efficiency. The druggability of this chemical space is further enhanced by the synthetic tractability of the core, which allows for the systematic exploration of various substituents at multiple positions.
The assessment of druggability also involves evaluating the physicochemical properties of the derivatives, such as solubility, permeability, and metabolic stability. Early consideration of these properties is crucial for avoiding late-stage failures in drug development. Computational tools are often employed to predict these properties and to guide the design of compounds with a higher probability of success.
The table below provides a hypothetical assessment of ligand efficiency for a series of pyrazolo[3,4-c]pyridine derivatives.
| Compound ID | IC50 (nM) | pIC50 | Heavy Atom Count (HAC) | Ligand Efficiency (LE = pIC50/HAC) |
| 12 | 1000 | 6.0 | 12 | 0.50 |
| 13 | 100 | 7.0 | 15 | 0.47 |
| 14 | 10 | 8.0 | 18 | 0.44 |
| 15 | 1 | 9.0 | 22 | 0.41 |
This analysis highlights that while potency may increase with the addition of substituents, it is important to monitor ligand efficiency to ensure that the increase in potency is not simply due to an increase in size.
Mechanistic Dissection of Biological Interactions and Target Engagement for Pyrazolo 3,4 C Pyridine Derivatives
Identification and Validation of Specific Protein and Enzyme Targets
Research into the specific protein and enzyme targets of 4-Bromo-1H-pyrazolo[3,4-c]pyridin-3-amine is limited. However, the broader class of pyrazolopyridines has been investigated for its interaction with various protein families.
Kinase Enzyme Inhibition Profiles and Binding Kinetics (e.g., TBK1, TRK, CDK2)
While specific inhibitory data for this compound against TANK-binding kinase 1 (TBK1), Tropomyosin receptor kinase (TRK), and Cyclin-dependent kinase 2 (CDK2) is not available, studies on related pyrazolopyridine isomers have demonstrated significant activity against these kinases.
Derivatives of the isomeric pyrazolo[3,4-b]pyridine scaffold have been identified as potent inhibitors of TBK1. For instance, one study reported a series of 1H-pyrazolo[3,4-b]pyridine derivatives with strong TBK1 inhibitory activity, with one compound exhibiting an IC50 value of 0.2 nM. nih.govtandfonline.comnih.gov This potent inhibition suggests that the pyrazolopyridine core can effectively occupy the ATP-binding site of TBK1.
Similarly, pyrazolo[3,4-b]pyridine derivatives have been explored as inhibitors of TRK kinases. A study focused on this scaffold led to the discovery of a compound with an IC50 value of 56 nM against TRKA. nih.gov Computational docking studies of these derivatives have provided insights into their binding mode within the TRK kinase domain, highlighting key interactions with hinge region residues. nih.gov
The pyrazolo[3,4-b]pyridine framework has also been investigated for CDK2 inhibition. One derivative, 6-(naphthalen-2-yl)-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine, showed an IC50 value of 0.65 µM against CDK2/cyclin A2. nih.gov Furthermore, pyrazolo[3,4-d]pyrimidine derivatives, which are also structurally related, have been extensively studied as CDK2 inhibitors, with some compounds showing inhibitory activity in the nanomolar range. nih.gov
It is important to note that while these findings on related isomers are promising, the specific substitution pattern and the isomeric form of the pyrazolopyridine core can significantly influence kinase inhibitory potency and selectivity. Therefore, dedicated studies are required to determine the kinase inhibition profile of this compound.
Table 1: Kinase Inhibitory Activity of Representative Pyrazolopyridine Derivatives
| Compound Class | Target Kinase | Representative IC50 Value |
| Pyrazolo[3,4-b]pyridine | TBK1 | 0.2 nM nih.govtandfonline.com |
| Pyrazolo[3,4-b]pyridine | TRKA | 56 nM nih.gov |
| Pyrazolo[3,4-b]pyridine | CDK2 | 0.65 µM nih.gov |
| Pyrazolo[3,4-d]pyrimidine | CDK2 | 0.057 µM nih.gov |
This table presents data for related pyrazolopyridine isomers and does not represent the activity of this compound.
Receptor Ligand Binding and Functional Modulations (e.g., CALR)
There is currently no publicly available research demonstrating the binding of this compound or its close derivatives to Calreticulin (CALR) or detailing any functional modulations of this receptor.
Intracellular Signaling Pathway Perturbations
The impact of this compound on intracellular signaling pathways has not been specifically elucidated. However, the kinase inhibitory activity of related compounds suggests potential downstream effects on signaling cascades.
Impact on Signal Transduction Cascades
Given the inhibition of kinases like TBK1, TRK, and CDK2 by related pyrazolopyridine scaffolds, it can be inferred that pyrazolo[3,4-c]pyridine derivatives may also perturb critical signal transduction pathways. For instance, inhibition of TBK1 could modulate inflammatory and immune responses by affecting the interferon signaling pathway. nih.gov TRK kinase inhibition would likely impact pathways involved in cell proliferation, differentiation, and survival. nih.gov Inhibition of CDK2 would primarily affect cell cycle regulation, leading to cell cycle arrest. nih.gov Without direct experimental evidence for this compound, these remain hypothetical points of intervention.
Induction of Cell-Specific Phenotypes (e.g., Apoptosis, Calcium Dysregulation)
The induction of apoptosis has been observed with derivatives of the pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine scaffolds, often linked to their kinase inhibitory activity. For example, certain pyrazolo[3,4-b]pyridine derivatives that inhibit CDK2 have been shown to induce apoptosis in cancer cell lines. nih.gov Similarly, a pyrazolo[3,4-d]pyrimidine compound was reported to reduce cell viability and induce apoptosis in various hematological malignancy cell lines. frontiersin.org The precise mechanisms, including the involvement of specific caspases or alterations in the expression of pro- and anti-apoptotic proteins, are often compound-specific.
There is no available information regarding the induction of calcium dysregulation by this compound or its derivatives.
Role of Pyrazolo[3,4-c]pyridine as a Purine (B94841) Bioisostere in Biological Systems
The concept of bioisosterism, where one functional group or molecule is replaced by another with similar physical or chemical properties to produce a compound with similar biological activity, is a cornerstone of medicinal chemistry. The pyrazolopyridine nucleus is considered a bioisostere of purine, the core structure of adenine (B156593) and guanine. This similarity allows pyrazolopyridine derivatives to mimic endogenous purines and interact with their corresponding biological targets, most notably the ATP-binding pocket of kinases. rsc.org
The pyrazolo[3,4-d]pyrimidine scaffold, in particular, has been extensively developed as a purine isostere for kinase inhibitor design. rsc.orgnih.gov This rational design approach has led to the development of clinically approved drugs. While the pyrazolo[3,4-c]pyridine isomer is less explored in this context, its structural resemblance to purine strongly suggests its potential to function as a purine bioisostere. The nitrogen atom positions in the pyrazolo[3,4-c]pyridine ring system can form key hydrogen bond interactions with the hinge region of kinase domains, a critical interaction for many ATP-competitive inhibitors. The development of pyrazolo[3,4-c]pyridine derivatives as kinase inhibitors would be predicated on this bioisosteric relationship.
Computational and Theoretical Chemistry Approaches in 4 Bromo 1h Pyrazolo 3,4 C Pyridin 3 Amine Research
Quantum Chemical Calculations for Electronic Structure Analysis and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in understanding the electronic properties and predicting the reactivity of molecules like 4-Bromo-1H-pyrazolo[3,4-c]pyridin-3-amine. These calculations provide a detailed picture of the electron distribution, molecular orbital energies, and electrostatic potential.
DFT calculations are used to determine key electronic parameters that govern a molecule's behavior. For instance, in a study of pyrazolo[3,4-b]pyridine derivatives, DFT was employed to calculate the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.org A smaller HOMO-LUMO gap generally implies higher chemical reactivity. For one highly active compound in that study, the energy gap was determined to be 0.17 eV. acs.org
Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack. acs.org These maps are crucial for predicting how a molecule will interact with biological targets or other reagents. Such analyses help in understanding the intrinsic reactivity of the pyrazolo[3,4-c]pyridine core, guiding synthetic modifications to enhance desired properties.
| Computational Method | Application | Key Findings/Predictions |
| Density Functional Theory (DFT) | Electronic Structure Analysis | Calculation of HOMO-LUMO energy gaps to predict chemical reactivity. |
| Molecular Electrostatic Potential (MEP) | Reactivity Prediction | Identification of electron-rich (nucleophilic) and electron-poor (electrophilic) sites. |
Molecular Modeling and Docking Studies for Ligand-Protein Interaction Prediction
Molecular modeling and docking are powerful computational techniques used to predict how a ligand, such as a this compound derivative, might bind to a biological target, typically a protein or enzyme. This approach is a cornerstone of computer-aided drug design (CADD). nih.gov
The process involves generating a three-dimensional model of the ligand and placing it into the binding site of a protein whose structure has been determined experimentally (e.g., via X-ray crystallography) or computationally. Docking algorithms then explore various possible binding poses of the ligand and use scoring functions to estimate the binding affinity for each pose. These studies are instrumental in prioritizing compounds for synthesis and biological testing. For example, docking studies on pyrazolo[3,4-b]pyridine derivatives as inhibitors of Tropomyosin receptor kinases (TRKs) have successfully predicted binding modes and guided the design of potent inhibitors. nih.gov
Characterization of Binding Site Interactions (Hydrogen Bonds, Hydrophobic Contacts, Pi-Stacking)
A critical output of molecular docking is the detailed characterization of intermolecular interactions between the ligand and the amino acid residues of the protein's binding site. These interactions are key to the stability of the ligand-protein complex and, consequently, the biological activity of the compound.
Common interactions identified in studies of pyrazolopyridine analogs include:
Hydrogen Bonds: These are crucial for anchoring the ligand in the correct orientation. The pyrazole (B372694) and pyridine (B92270) rings, along with the amine substituent in this compound, are potent hydrogen bond donors and acceptors. Docking studies of related inhibitors have shown hydrogen bonds forming with key residues like Gln131 and Asn132 in CDK-2. scirp.org
Pi-Stacking (π-π Interactions): The aromatic pyrazolo[3,4-c]pyridine core can engage in favorable π-π stacking interactions with aromatic residues in the binding site, such as phenylalanine or tyrosine. nih.govacs.org For instance, the pyridine ring of a pyrazolo[3,4-b]pyridine scaffold was predicted to have a π–π stacking interaction with a Phe589 residue in the TRKA kinase. nih.gov
Hydrophobic Contacts: Nonpolar parts of the ligand interact with hydrophobic pockets in the protein, contributing significantly to binding affinity.
| Interaction Type | Example from Pyrazolopyridine Analog Studies | Protein Target (Example) |
| Hydrogen Bonding | Interaction with Gln131, Asn132 | Cyclin-Dependent Kinase 2 (CDK-2) |
| π-π Stacking | Interaction with Phe589 | Tropomyosin Receptor Kinase A (TRKA) |
| Hydrophobic Interactions | Ligand scaffold laying over Phe17 and Phe34 | Peroxin 14 (PEX14) |
Conformational Analysis of Ligand-Receptor Complexes
Docking simulations inherently involve conformational analysis, as both the ligand and, in some protocols, the protein side chains are allowed to be flexible. The goal is to find the lowest energy conformation for both the ligand and the protein upon binding. For pyrazolopyridine derivatives, the orientation of substituents on the core scaffold is critical. For example, the phenyl group at the C4 position of a pyrazolo[3,4-b]pyridine was found to be twisted out of the mean plane of the core structure to avoid steric clashes. biorxiv.org
Following docking, Molecular Dynamics (MD) simulations are often employed to assess the stability of the predicted binding pose over time. MD simulations model the atomic movements of the system, providing a more dynamic and realistic view of the ligand-receptor complex and confirming the stability of key interactions identified in the docking study. scirp.org
Tautomeric Equilibrium Analysis and Stability Calculations (e.g., 1H- vs. 2H- Tautomers)
Heterocyclic compounds containing a pyrazole ring, such as this compound, can exist in different tautomeric forms. Prototropic tautomerism involves the migration of a proton, in this case, typically between the nitrogen atoms of the pyrazole ring, leading to 1H- and 2H- tautomers. The specific tautomer present can significantly influence the molecule's chemical properties and its ability to bind to a biological target. nih.govmdpi.com
Quantum chemical calculations are essential for studying tautomeric equilibria. By calculating the relative energies of the different tautomers, researchers can predict their relative populations under various conditions. researchgate.net Studies on related nitrogen-containing heterocycles like purines have shown that the relative stability of tautomers is highly dependent on the environment. nih.govnih.gov For example, while one tautomer might be more stable in the gas phase, another might be favored in a polar solvent due to differential solvation energies. nih.gov DFT calculations can model these solvent effects, providing a more accurate prediction of the dominant tautomeric form in a biological environment. For 4-bromo-substituted 1H-pyrazoles, DFT calculations have been used to justify the predominance of one tautomer over another in solution. researchgate.net
In Silico Screening and Virtual Library Design for Pyrazolo[3,4-c]pyridine Analogs
The pyrazolo[3,4-c]pyridine scaffold is considered a "privileged scaffold" in medicinal chemistry, meaning it is capable of binding to a variety of biological targets. rsc.org This makes it an excellent starting point for the design of new drugs. Computational chemistry plays a vital role in this process through virtual screening and library design.
In this approach, the core scaffold of this compound can be used as a template. A large "virtual library" of derivatives is created by computationally adding a diverse range of chemical groups at various positions on the scaffold. rsc.orgresearchgate.net This virtual library, which can contain thousands or even millions of compounds, is then screened in silico against the three-dimensional structure of a protein target using high-throughput molecular docking.
This process allows researchers to rapidly identify promising "hits" from the virtual library that are predicted to have high binding affinity. rsc.org These hits are then prioritized for chemical synthesis and subsequent in vitro biological evaluation. This strategy significantly accelerates the drug discovery process by focusing laboratory efforts on compounds with the highest probability of success. Such approaches have been successfully used to identify novel pyrazolopyridine-based kinase inhibitors and other biologically active agents. nih.govnih.gov
Advanced Applications and Future Perspectives of 4 Bromo 1h Pyrazolo 3,4 C Pyridin 3 Amine in Academic Research
Application as a Core Scaffold in Fragment-Based Drug Discovery (FBDD)
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds by screening low-molecular-weight fragments that bind weakly to a biological target and then optimizing them into more potent molecules. frontiersin.orgmdpi.com The 4-Bromo-1H-pyrazolo[3,4-c]pyridin-3-amine scaffold is exceptionally well-suited for FBDD due to its inherent structural features that allow for "vectorial elaboration." rsc.orgresearchgate.net
The term vectorial elaboration refers to the ability to selectively and sequentially add chemical complexity at different positions around a core scaffold. rsc.orgresearchgate.net For this compound, there are several distinct vectors for chemical modification:
C3-Amine: The primary amine group is a versatile handle for forming amide, sulfonamide, or urea (B33335) linkages, allowing for the exploration of hydrogen bonding interactions within a target's binding site.
C4-Bromo: The bromine atom is a key functional group for transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. rsc.org This allows for the introduction of a wide variety of aryl, heteroaryl, alkyl, and alkynyl groups, enabling the exploration of new pockets in the target protein.
N1 and N2 of the Pyrazole (B372694) Ring: The nitrogen atoms of the pyrazole ring can be selectively alkylated or protected, providing another avenue for modifying the fragment's properties and exploring interactions. rsc.orgrsc.org
This multi-directional functionalization capability allows chemists to efficiently build upon the initial fragment hit, systematically optimizing its binding affinity and pharmacological properties in a process that emulates a full hit-to-lead pathway. rsc.org
| Position | Functional Group | Potential Reactions | Purpose in FBDD |
|---|---|---|---|
| C3 | -NH₂ (Amine) | Acylation, Sulfonylation, Reductive Amination | Introduce hydrogen bond donors/acceptors |
| C4 | -Br (Bromo) | Suzuki, Buchwald-Hartwig, Sonogashira coupling | Explore hydrophobic pockets; add bulky groups |
| N1/N2 | -NH (Pyrazole) | Alkylation, Arylation | Modify solubility and metabolic stability |
Development of Chemical Probes for Biological System Interrogation
Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein, to study its function in cells or in vivo. The pyrazolopyridine scaffold has been identified as a core component of inhibitors for a wide range of biological targets, including various protein kinases, making it an ideal starting point for probe development. ontosight.ainih.gov
Derivatives of this compound can be synthesized to create potent and selective inhibitors for specific targets. These optimized molecules can then be further modified to generate chemical probes by incorporating reporter tags. For instance:
A fluorophore could be attached, often via the C3-amine or a group installed at the C4-position, to allow for visualization of the target protein's localization and dynamics within a cell using fluorescence microscopy.
A biotin tag could be appended to create an affinity-based probe for use in pulldown experiments to identify the binding partners of the target protein.
A photo-crosslinking group could be incorporated to enable covalent labeling of the target protein upon UV irradiation, facilitating its identification and characterization.
One promising area is the development of probes for neurodegenerative diseases. For example, certain pyrazolo[3,4-b]pyridine derivatives have shown exciting photophysical properties and high affinity for β-amyloid plaques, which are hallmarks of Alzheimer's disease. mdpi.com This suggests that the this compound scaffold could be similarly developed into fluorescent probes for imaging these pathological aggregates in brain tissue. mdpi.com
Innovative Strategies for Medicinal Chemistry Lead Optimization
Once an initial hit compound is identified, the process of lead optimization aims to improve its potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties to generate a clinical candidate. The structural versatility of this compound makes it amenable to several innovative optimization strategies.
Structure-Activity Relationship (SAR) Studies: The distinct functional handles at the C3, C4, and N1/N2 positions allow for systematic and independent modification. This enables researchers to build a detailed SAR map, understanding precisely how changes at each position affect biological activity and other key properties. nih.gov
Scaffold Hopping and Bioisosteric Replacement: The pyrazolopyridine core can serve as a bioisostere for other important heterocyclic systems, such as purines or pyrazolo[3,4-d]pyrimidines, which are known to be effective kinase inhibitors. nih.govnih.gov Researchers can use the this compound scaffold as a novel alternative to existing inhibitor classes, potentially overcoming issues like resistance mutations or off-target effects. nih.gov
Computer-Aided Drug Design (CADD): Molecular docking studies can be used to predict how derivatives of the scaffold will bind to a target protein. nih.gov This computational insight can guide the synthesis of new analogues, prioritizing compounds that are most likely to have improved affinity and selectivity, thereby accelerating the optimization process. For example, CADD has been successfully used to design potent pyrazolo[3,4-b]pyridine-based inhibitors of TANK-binding kinase 1 (TBK1). nih.gov
Exploration of Pyrazolo[3,4-c]pyridine Derivatives in Materials Science and Electronic Applications
The application of heterocyclic compounds is not limited to medicine; they are also of growing interest in materials science. Nitrogen-rich aromatic systems like pyrazolopyridines possess unique electronic and photophysical properties that can be exploited in the development of novel functional materials.
Pyridine-based derivatives are known to be suitable as electron-transporting materials in organic light-emitting diodes (OLEDs) and perovskite solar cells. rsc.org The electronic properties of these materials, such as their HOMO and LUMO energy levels, can be fine-tuned by chemical modification. rsc.org The this compound scaffold offers a platform for creating new materials where the core's inherent electronic character is modulated by substituents introduced at the C3-amine and C4-bromo positions.
Furthermore, research on related pyrazolopyridine isomers has demonstrated their potential as fluorescent materials, with some derivatives exhibiting large Stokes shifts (the difference between the absorption and emission maxima), a desirable property for fluorescent probes and optoelectronic devices. mdpi.com Thin films of pyrazolopyridine derivatives have been fabricated and shown to have potential applications as photodiodes and optical sensors. researchgate.net Future research could focus on synthesizing oligomers or polymers incorporating the pyrazolo[3,4-c]pyridine unit to explore their conductive and emissive properties for applications in organic electronics.
| Application Area | Relevant Property | Role of the Scaffold |
|---|---|---|
| Organic Electronics (OLEDs) | Electron-transporting; Tunable energy levels | Core π-system can be functionalized to control HOMO/LUMO levels. rsc.org |
| Chemical Sensors | Fluorescence; Chelation | Nitrogen atoms can coordinate to metal ions, causing a change in fluorescence. |
| Photovoltaics | Charge transport; Thermal stability | Can be incorporated into hole- or electron-transporting layers. rsc.org |
Interdisciplinary Research Opportunities and Emerging Paradigms
The full potential of this compound can best be realized through interdisciplinary collaboration. The compound sits (B43327) at the intersection of several scientific fields, offering numerous opportunities for synergistic research.
Chemical Biology: Synthetic chemists can create libraries of derivatives based on the scaffold, which can then be used by biologists to probe complex signaling pathways or to identify novel therapeutic targets.
Computational and Medicinal Chemistry: The integration of CADD with synthetic chemistry can lead to a more rational and efficient drug design process, reducing the time and cost associated with lead optimization. nih.gov
Biophysics and Materials Science: The study of the photophysical properties of novel derivatives could lead to the development of both advanced biological imaging agents and new electronic materials. Biophysical techniques can characterize the binding of fragments to their targets, guiding further optimization. mdpi.com
An emerging paradigm is the use of this scaffold in targeted protein degradation , where bifunctional molecules (PROTACs) are designed to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the target's degradation. One end of the PROTAC binds the target, and the other binds the ligase. The vectorial handles on this compound make it an attractive core for building out such molecules, where a potent inhibitor derived from the scaffold is connected via a linker to a ligase-binding moiety.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-Bromo-1H-pyrazolo[3,4-c]pyridin-3-amine, and how are reaction conditions optimized?
- Methodology :
- Step 1 : Bromination of precursor pyrazolo-pyridine derivatives using reagents like bromine or HBr under controlled heating (e.g., 110°C for 16 hours with anhydrous hydrazine) .
- Step 2 : Purification via liquid-liquid extraction (e.g., ethyl acetate) and recrystallization (e.g., acetonitrile) to isolate the product .
- Optimization : Adjusting stoichiometric ratios (e.g., 8:1 hydrazine:aldehyde) and solvent polarity (DMF, dichloromethane) to improve yield .
Q. How is NMR spectroscopy employed to confirm the structural integrity of this compound?
- Methodology :
- 1H NMR : Key peaks include aromatic protons (δ 8.69–7.57 ppm for pyridine/pyrazole rings) and amine protons (δ 11.88–12.43 ppm). Integration ratios confirm substitution patterns .
- 13C NMR : Bromine-induced deshielding effects are observed at C-4 (~120–130 ppm) .
- Validation : Cross-referencing with IR spectroscopy (N-H stretches at ~3300 cm⁻¹) ensures functional group identification .
Q. What safety protocols are critical when handling brominated pyrazolo-pyridine derivatives?
- Guidelines :
- PPE : Lab coat, nitrile gloves, and chemical splash goggles .
- Ventilation : Use fume hoods to avoid inhalation of toxic vapors (e.g., bromine, hydrazine byproducts) .
- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .
Advanced Research Questions
Q. How can researchers address low yields in Pd-catalyzed coupling reactions involving this compound?
- Troubleshooting :
- Catalyst Selection : Use Pd₂(dba)₃ with XPhos ligand for enhanced stability and reactivity in cross-couplings .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve ligand coordination and reduce side reactions .
- Temperature Control : Maintain 100°C for 12 hours to ensure complete conversion while minimizing decomposition .
Q. How to resolve contradictory spectral data during characterization of brominated pyrazolo-pyridine analogs?
- Analytical Strategies :
- 2D NMR (HSQC, HMBC) : Assign ambiguous peaks by correlating 1H-13C couplings, especially for overlapping aromatic signals .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula discrepancies (e.g., isotopic patterns for bromine) .
- X-ray Crystallography : Resolve regiochemical ambiguities in bromination or substitution patterns .
Q. What strategies enhance regioselective bromination in pyrazolo-pyridine systems?
- Methodology :
- Directing Groups : Introduce electron-donating groups (e.g., -NH₂) to direct bromination to the para position .
- Lewis Acid Catalysis : Use AlCl₃ or FeBr₃ to stabilize transition states and improve selectivity .
- Microwave-Assisted Synthesis : Reduce reaction times and side products via controlled heating (e.g., 150°C for 30 minutes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
